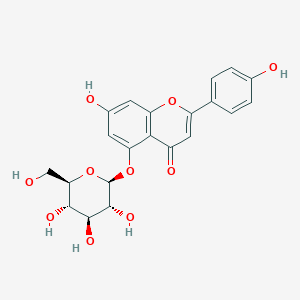
Apigenin 5-O-β-D-glucopyranoside
Vue d'ensemble
Description
Apigenin 5-O-beta-D-glucopyranoside is a natural product found in Equisetum arvense, Carallia brachiata, and other organisms with data available.
Applications De Recherche Scientifique
Agent neuroprotecteur
Apigenin 5-O-β-D-glucopyranoside: a été identifié comme un agent neuroprotecteur prometteur. Sa capacité à traverser la barrière hémato-encéphalique lui permet d'exercer des effets antioxydants, anti-inflammatoires, neurogéniques et neuroprotecteurs, ce qui en fait un traitement potentiel pour les troubles neurodégénératifs . Il présente une faible toxicité envers les cellules neuronales normales tout en induisant la cytotoxicité dans les cellules cancéreuses du système nerveux, suggérant une approche ciblée dans le traitement de ces malignités .
Activité anticancéreuse dans les cancers du système nerveux
Ce flavonoïde a démontré un potentiel significatif dans le traitement des cancers du système nerveux, tels que le glioblastome et le neuroblastome. Il induit l'arrêt du cycle cellulaire et l'apoptose, inhibe la migration, l'invasion et l'angiogenèse, et il a été démontré qu'il agissait en synergie avec d'autres composés pour améliorer ces effets .
Inhibition du cancer du col de l'utérus
Dans le contexte du cancer du col de l'utérus associé au papillomavirus humain (VPH), This compound a montré des propriétés inhibitrices. Des études computationnelles suggèrent qu'il présente une énergie de liaison significative contre les protéines impliquées dans le cancer du col de l'utérus associé au VPH, indiquant son potentiel en tant qu'inhibiteur .
Inhibition de l'ADN polymérase thêta
Le composé cible également l'ADN polymérase thêta, une protéine impliquée dans le développement du cancer. Des études d'amarrage moléculaire révèlent que This compound se lie à cette enzyme, suggérant un rôle dans la thérapie anticancéreuse en inhibant potentiellement les mécanismes de réparation de l'ADN exploités par les cellules cancéreuses .
Recherche pharmaceutique
This compound: est largement utilisé dans la recherche pharmaceutique en raison de ses diverses propriétés thérapeutiques. Il est exploré pour son potentiel dans les formulations médicamenteuses, en particulier pour améliorer la biodisponibilité et cibler des voies spécifiques dans les contextes de maladies .
Cosmétiques et produits de santé
Au-delà de ses applications pharmaceutiques, ce composé trouve son utilisation dans l'industrie cosmétique. Ses propriétés antioxydantes sont bénéfiques dans les produits de soins de la peau, et ses effets bénéfiques pour la santé en font un ingrédient précieux dans les nutraceutiques .
Systèmes de délivrance de médicaments par nanovecteurs
Les progrès récents en nanotechnologie ont conduit à l'exploration de This compound comme candidat pour les systèmes de nano-délivrance. L'encapsulation de ce composé dans des liposomes ou des nanoparticules de polylactide-co-glycolide s'est avérée améliorer sa fonctionnalité et sa biodisponibilité, ouvrant de nouvelles voies pour son application dans les thérapies ciblées .
Effets thérapeutiques synergiques
La capacité du composé à agir en synergie avec d'autres agents thérapeutiques est un domaine d'intérêt significatif. Des études ont indiqué que lorsqu'il est utilisé en combinaison avec d'autres médicaments, This compound peut améliorer l'effet thérapeutique global, en particulier dans le contexte du traitement du cancer
Mécanisme D'action
Target of Action
Apigenin 5-O-beta-D-glucopyranoside, a derivative of Apigenin, has been found to exhibit significant binding energy against the L1 protein in humans . It also has potential inhibitory effects on DNA polymerase theta .
Mode of Action
Apigenin 5-O-beta-D-glucopyranoside interacts with its targets, leading to various biochemical changes. For instance, it has been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion . It also triggers cell apoptosis, autophagy, and immune response, and inhibits cell cycle progress and cell migration and invasion by targeting multiple signaling pathways .
Biochemical Pathways
Apigenin 5-O-beta-D-glucopyranoside affects several biochemical pathways. It has been found to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . It also inhibits the activity of MMPs through anti-inflammation and anti-oxidative stress .
Pharmacokinetics
Studies on apigenin, the parent compound, suggest that it is systemically absorbed and recirculated by enterohepatic and local intestinal pathways when taken orally . Its bioavailability is in the region of 30%, and it reaches maximal circulating concentration after a time of 0.5–2.5h, with an elimination half-life averaging 2.52 ± 0.56h .
Result of Action
The molecular and cellular effects of Apigenin 5-O-beta-D-glucopyranoside’s action are diverse. It has antioxidative, anti-inflammatory, neurogenic, and neuroprotective effects . It also induces cytotoxicity on nervous system cancer cells via triggering several signal pathways and molecular targets . Its anticancer effects have been contributed to various mechanisms such as induction of cell cycle arrest and apoptosis, and inhibition of migration, invasion, and angiogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apigenin 5-O-beta-D-glucopyranoside. For instance, the factors affecting protein-phenolic interactions are classified as internal factors (characteristics of proteins, types of phytochemicals, protein/phytochemical ratio) and external factors (temperature, pH, ionic strength, additional reagents, and other food components)
Analyse Biochimique
Biochemical Properties
Apigenin 5-O-beta-D-glucopyranoside has been shown to interact with various enzymes and proteins. It has inhibitory activity against the enzyme yeast α-glucosidase, with an IC50 value of 287.12 μM . This suggests that it may play a role in the regulation of carbohydrate metabolism.
Cellular Effects
Apigenin 5-O-beta-D-glucopyranoside has been reported to have various effects on cells. For instance, it has been shown to have antioxidant activity against reactive oxygen species (ROS) in vitro in a concentration-dependent manner . This suggests that it may play a role in protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of action of Apigenin 5-O-beta-D-glucopyranoside is not fully understood. It has been suggested that it exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it has been shown to inhibit the enzyme yeast α-glucosidase , which suggests that it may exert its effects through enzyme inhibition.
Temporal Effects in Laboratory Settings
It has been reported to have strong antioxidant activity against reactive oxygen species (ROS) in vitro in a concentration-dependent manner .
Metabolic Pathways
It has been shown to inhibit the enzyme yeast α-glucosidase , suggesting that it may be involved in the regulation of carbohydrate metabolism.
Propriétés
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFULXUJZHFG-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings of the research regarding Apigenin derivatives and their interaction with the DNA polymerase theta receptor?
A1: The research utilizes computational methods to investigate the potential of Apigenin derivatives as inhibitors of the DNA polymerase theta receptor. While the abstract doesn't provide specific results, it suggests that these derivatives show promise in inhibiting this receptor, which could have implications for the treatment of human papillomavirus-associated cervical cancer. [] Further research, including in vitro and in vivo studies, would be needed to confirm these findings and explore the efficacy and safety of these derivatives.
Q2: How does the study employ computational chemistry to investigate Apigenin derivatives as potential inhibitors?
A2: The study likely utilizes molecular docking simulations to predict the binding affinity and interactions of Apigenin derivatives with the DNA polymerase theta receptor. [] These simulations can provide insights into the binding mode, key interacting residues, and potential structural modifications that could enhance the inhibitory activity of these compounds. Additionally, the research may employ quantitative structure-activity relationship (QSAR) studies to establish a correlation between the structural features of Apigenin derivatives and their inhibitory potency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






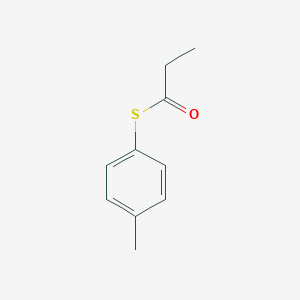


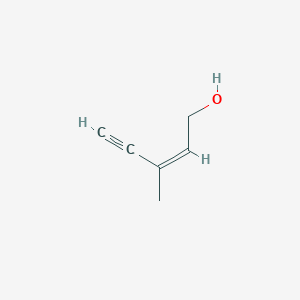

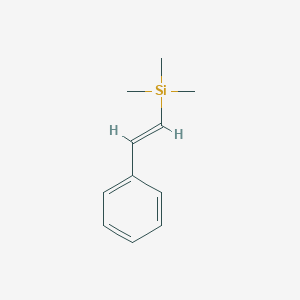
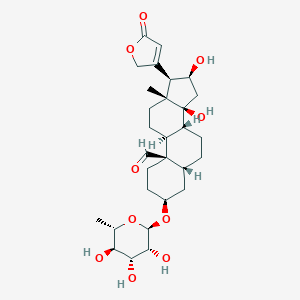


![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
